5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound is a heterocyclic derivative featuring a 1,3-oxazole core substituted with a carbonitrile group at position 2. The oxazole ring is further functionalized at position 5 with a [2-(dimethylamino)ethyl]amino moiety and at position 2 with a 5-(phenoxymethyl)furan-2-yl group. The carbonitrile group at position 4 introduces electron-withdrawing properties, which can influence reactivity and metabolic stability .
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23(2)11-10-21-18-16(12-20)22-19(26-18)17-9-8-15(25-17)13-24-14-6-4-3-5-7-14/h3-9,21H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAACIWHXCSNIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the dimethylaminoethyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This step often involves the cyclization of an amino alcohol with a nitrile or carboxylic acid derivative.
Introduction of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and oxazole rings, while reduction can produce amines.
Scientific Research Applications
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Pharmacological Activity
- Anti-inflammatory Potential: The triazole derivatives () exhibit anti-exudative activity via sulfanyl-acetamide groups, with 3.1, 3.2, 3.5 showing >50% inhibition at 10 mg/kg. The target oxazole compound lacks direct activity data but shares structural motifs (e.g., dimethylaminoethyl chain) with bioactive analogues .
- Toxicity Profile : Nitrofuran derivatives () demonstrate mutagenicity at 2–3 µM (human lymphocyte assays), suggesting caution for nitro-containing analogues. The target compound’s carbonitrile group may reduce nitro-related toxicity risks .
Research Findings and Gaps
- Key Research: Anti-exudative triazole derivatives () highlight the importance of sulfanyl-acetamide groups in activity.
- Unanswered Questions: Does the oxazole core enhance target selectivity compared to triazole or furan carboxamide analogues? What is the metabolic fate of the phenoxymethyl-furan group?
Biological Activity
5-{[2-(Dimethylamino)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a synthetic compound characterized by a complex structure that includes an oxazole ring and various functional groups. Its potential biological activities are of interest in pharmaceutical research, particularly due to the presence of the dimethylaminoethyl chain and the oxazole moiety, which are common in bioactive molecules.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.394 g/mol
- InChI Key : A unique identifier for chemical substances that encodes the molecular structure.
The compound's structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antiviral and Antimicrobial Properties
Compounds containing oxazole rings have been reported to exhibit antiviral and antimicrobial activities. For example, derivatives of oxazole have shown efficacy against various viral infections and bacterial strains due to their ability to interfere with microbial processes .
Cytotoxicity and Antitumor Activity
Similar compounds have demonstrated cytotoxic effects against cancer cell lines. The incorporation of a phenoxy group has been associated with enhanced interaction with cellular targets, potentially leading to antitumor effects. Studies on related structures indicate that modifications in the side chains can significantly influence their cytotoxic profiles .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the compound's structure can enhance or diminish its biological activity. For instance:
- Dimethylamino Group : This moiety is often linked to increased solubility and bioavailability, which can enhance pharmacological action.
- Oxazole Ring : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
Data Table: Summary of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(thio)ureabenzothiazoles | Antiviral, cytotoxic | |
| 6-substituted 2ABTs | Antibacterial, antifungal | |
| Urea derivatives | Inhibitors of T-cell proliferation |
Case Studies
While specific case studies on the compound itself are scarce, analogous compounds have shown promising results:
- Antiviral Activity : A study demonstrated that related oxazole derivatives inhibited viral replication in vitro, suggesting a potential pathway for therapeutic development.
- Cytotoxicity Testing : Various studies have evaluated the cytotoxic effects of structurally similar compounds on cancer cell lines (e.g., MDA-MB-231 breast cancer cells), indicating that modifications in functional groups can lead to significant variations in potency .
Q & A
Q. What are the typical synthetic routes for synthesizing this oxazole-carbonitrile derivative?
Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. A plausible route includes:
Furan precursor preparation : Coupling phenoxymethyl groups to furan via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if halide intermediates are used) .
Oxazole ring formation : Use a cyclocondensation reaction between a nitrile-containing precursor and an amino-ethyl dimethylamine derivative. For example, heating α-amino nitriles with carbonyl compounds in the presence of a dehydrating agent (e.g., POCl₃) can yield oxazole cores .
Post-functionalization : Introduce the dimethylaminoethylamine side chain via nucleophilic substitution or reductive amination.
Key Techniques : Monitor reactions using TLC/HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterize via H/C NMR and HRMS .
Q. How is the compound structurally characterized using spectroscopic methods?
Methodological Answer:
- H NMR : Identify protons on the oxazole ring (δ 8.2–8.5 ppm for C4-H), furan (δ 6.5–7.2 ppm), and dimethylaminoethyl groups (δ 2.2–2.5 ppm for N(CH₃)₂) .
- FT-IR : Confirm nitrile stretch (~2200 cm⁻¹) and oxazole C=N (1650 cm⁻¹) .
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths/angles, especially for the oxazole-furan linkage. Compare with DFT-optimized geometries .
Data Contradiction Tip : If NMR and crystallography disagree (e.g., tautomerism), validate via variable-temperature NMR or computational simulations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Methodological Answer:
Geometry Optimization : Use DFT (B3LYP/6-31G*) to model the compound’s ground-state structure. Compare with X-ray data to assess accuracy .
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. The nitrile and oxazole groups are likely reactive hotspots.
Solvent Effects : Perform PCM (Polarizable Continuum Model) simulations to study solvatochromism or stability in polar/nonpolar media .
Case Study : A DFT study on a similar oxazole derivative revealed charge transfer from the dimethylamino group to the oxazole ring, enhancing its electron-deficient character .
Q. What strategies resolve contradictions between spectroscopic data and computational models?
Methodological Answer:
- Scenario : Discrepancy in NMR chemical shifts vs. DFT-predicted values.
- Resolution Steps :
Example : In a pyrrole-carboxylate study, conflicting data were resolved by identifying a minor tautomer via NOESY correlations .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Substituent Variation : Modify the phenoxymethyl-furan group (e.g., halogenation, methoxy substitution) to assess steric/electronic effects on target binding .
Side-Chain Optimization : Replace dimethylaminoethylamine with morpholino or piperazinyl groups to alter solubility/logP.
Biological Assays : Test derivatives for activity (e.g., kinase inhibition) and correlate with computed descriptors (e.g., LogP, polar surface area) .
Case Study : SAR analysis of triazole derivatives showed that electron-withdrawing groups on the aryl ring enhanced anti-exudative activity by 40% .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Issue : Low yield in oxazole cyclization due to side reactions.
- Solutions :
Q. How is stability under physiological conditions evaluated?
Methodological Answer:
pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation. The dimethylamino group may undergo N-demethylation .
Light/Temperature Stress Tests : Expose to UV light (ICH Q1B guidelines) and track decomposition products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
